Isocryptotanshinone

Cancer Research STAT3 Signaling Lung Cancer

Procure Isocryptotanshinone as a discrete, dual STAT3/PTP1B inhibitor. It achieves stronger STAT3 phosphorylation blockade vs. Cryptotanshinone in A549/MCF-7 cells. Its distinct SH2-domain binding ensures precise target engagement. With a predicted high oral bioavailability (0.85), it eliminates formulation complexity for in vivo studies, unlike Tanshinone IIA (BA<3.5%). Its moderate PTP1B IC50 (56.1 μM) avoids off-target confounding seen with ultra-potent inhibitors, enabling nuanced metabolic research. Ideal for SAR benchmarking with its tractable 1,4-naphthoquinone scaffold.

Molecular Formula C19H20O3
Molecular Weight 296.4 g/mol
Cat. No. B1196356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsocryptotanshinone
Synonymsisocryptotanshinone
Molecular FormulaC19H20O3
Molecular Weight296.4 g/mol
Structural Identifiers
SMILESCC1COC2=C1C(=O)C3=C(C2=O)C4=C(C=C3)C(CCC4)(C)C
InChIInChI=1S/C19H20O3/c1-10-9-22-18-14(10)16(20)12-6-7-13-11(15(12)17(18)21)5-4-8-19(13,2)3/h6-7,10H,4-5,8-9H2,1-3H3
InChIKeyVUIHARLRBGHPEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isocryptotanshinone: A Structurally Distinct Diterpenoid for Targeted STAT3 and PTP1B Inhibition Research


Isocryptotanshinone is a lipophilic abietane-type diterpenoid quinone isolated from Salvia miltiorrhiza (Danshen), belonging to the tanshinone class of natural products [1]. It is characterized by a 1,4-naphthoquinone core with a fused dihydrofuran ring, a structural configuration that differentiates it from other major tanshinones . Isocryptotanshinone has been identified as a dual inhibitor of signal transducer and activator of transcription 3 (STAT3) and protein tyrosine phosphatase 1B (PTP1B), mechanisms that are central to its anti-proliferative and pro-autophagic effects in cancer cell models .

Why Isocryptotanshinone Cannot Be Replaced by Common Tanshinone Analogs: A Case for Rational Selection


Despite sharing a common biosynthetic origin and a quinoid core, tanshinones exhibit profound differences in biological target engagement, cellular potency, and predicted drug-like properties that preclude simple interchangeability in research or procurement. For instance, while Cryptotanshinone is a potent STAT3 inhibitor, Isocryptotanshinone demonstrates a distinct interaction profile with the STAT3 SH2 domain [1]. Similarly, Tanshinone IIA is known for its cardiovascular applications but suffers from extremely poor oral bioavailability (<3.5%), a limitation not shared to the same degree by Isocryptotanshinone [2]. Furthermore, the selective PTP1B inhibitory profile varies widely across tanshinones, with Isocryptotanshinone occupying a unique potency and selectivity niche [3]. The evidence below quantifies these critical differentiators, establishing why Isocryptotanshinone must be evaluated as a discrete molecular entity rather than a generic 'tanshinone' or 'STAT3 inhibitor.'

Quantitative Differentiation of Isocryptotanshinone: Head-to-Head Evidence Against Key Comparators


Superior Inhibition of STAT3 Phosphorylation Compared to Cryptotanshinone in A549 Lung Cancer Cells

In a direct comparative study evaluating eight tanshinones, Isocryptotanshinone (ICTS) demonstrated a more potent inhibition of STAT3 phosphorylation at tyrosine 705 (Y705) than Cryptotanshinone (CTS), the benchmark STAT3 inhibitor in this class [1]. While both compounds bind the SH2 domain of STAT3, ICTS exhibited a stronger functional effect on both constitutive and IL-6-inducible STAT3 phosphorylation [1].

Cancer Research STAT3 Signaling Lung Cancer

Distinct PTP1B Inhibitory Profile with Moderate Potency (IC50 = 56.1 μM) Relative to Potent Tanshinones

Isocryptotanshinone inhibits Protein Tyrosine Phosphatase 1B (PTP1B) with an IC50 of 56.1 ± 6.3 μM . In a systematic study of 12 tanshinones, several compounds exhibited potent PTP1B inhibition with IC50 values as low as 4.7 μM, while Isocryptotanshinone falls within a distinct moderate-activity cluster (IC50 range: 18.6 – 254.8 μM) [1]. This positions Isocryptotanshinone as a selective, moderate-potency probe for PTP1B, in contrast to high-potency inhibitors like Tanshinone IIA derivatives (e.g., Isotanshinone IIA, IC50 = 11.4 μM) or Cryptotanshinone (IC50 = 5.5 μM) [1].

Metabolic Disease Diabetes PTP1B Inhibition

Improved Predicted Oral Bioavailability Profile (Score: 0.85) Over Tanshinone IIA

Computational ADME predictions using SwissADME indicate that Isocryptotanshinone possesses a favorable oral bioavailability score of 0.85, placing it in the optimal range for orally active compounds [1]. This contrasts sharply with Tanshinone IIA, which has an experimentally determined absolute oral bioavailability of less than 3.5% in rats, primarily due to low aqueous solubility and limited membrane permeability [2]. While Cryptotanshinone shares an identical predicted bioavailability score of 0.85 [3], Isocryptotanshinone's distinct molecular target profile (as established in other evidence items) makes its favorable ADME profile a unique asset for in vivo studies.

Drug Development ADME Pharmacokinetics

Distinct Chemical Scaffold and Reactivity Profile for Medicinal Chemistry Optimization

Isocryptotanshinone possesses a unique 1,4-naphthoquinone core that has been successfully derivatized to generate a series of STAT3 signaling pathway inhibitors [1]. This scaffold is chemically distinct from the furan-o-quinone of Tanshinone IIA or the saturated D-ring of Cryptotanshinone. SAR studies on Isocryptotanshinone derivatives have demonstrated that modifications can yield compounds with varying degrees of STAT3 phosphorylation inhibition, enabling rational optimization of anticancer activity [1]. For instance, several synthesized derivatives showed dose-dependent growth inhibition of HCT116 colon cancer cells [1].

Medicinal Chemistry Structure-Activity Relationship Derivatization

Optimal Application Scenarios for Isocryptotanshinone: Aligning Compound Attributes with Research Needs


Investigating STAT3-Dependent Oncogenic Signaling with Enhanced Potency

Given its superior inhibition of STAT3 phosphorylation relative to Cryptotanshinone [1], Isocryptotanshinone is the preferred tool compound for studies requiring robust and efficient blockade of the STAT3 pathway in lung adenocarcinoma (A549) and breast cancer (MCF-7) cell models. Researchers can leverage its distinct SH2 domain binding mode to dissect STAT3-mediated transcriptional programs and pro-survival signaling with greater confidence in target engagement.

In Vivo Pharmacodynamic Studies Where Oral Bioavailability is a Critical Factor

The predicted high oral bioavailability of Isocryptotanshinone (Score: 0.85) [2] makes it a superior candidate over Tanshinone IIA (BA <3.5%) [3] for in vivo efficacy studies in rodents. This attribute minimizes the need for specialized formulations and ensures more reliable systemic exposure, facilitating smoother translation from in vitro findings to animal models of cancer or metabolic disease.

Probing the PTP1B Signaling Node with a Moderate-Potency Chemical Probe

In metabolic disease research (e.g., type 2 diabetes), where PTP1B is a validated negative regulator of insulin signaling, Isocryptotanshinone (IC50 = 56.1 μM) provides a distinct pharmacological tool. It can be used to study PTP1B function without the potential confounding off-target effects of extremely potent inhibitors (e.g., Cryptotanshinone IC50 = 5.5 μM [4]), allowing for more nuanced investigation of PTP1B's physiological roles.

Medicinal Chemistry Optimization of Novel STAT3 Inhibitors

The 1,4-naphthoquinone scaffold of Isocryptotanshinone serves as an established and synthetically tractable starting point for developing next-generation STAT3 inhibitors [5]. Procurement of the parent natural product enables chemical biology and medicinal chemistry groups to benchmark their novel derivatives against a well-characterized, naturally occurring lead compound, facilitating rational SAR exploration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Isocryptotanshinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.